
(Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide
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Overview
Description
(Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide is a useful research compound. Its molecular formula is C17H15N5O3 and its molecular weight is 337.339. The purity is usually 95%.
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Biological Activity
(Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide, with CAS number 1904646-38-3, is a complex organic compound notable for its diverse biological activities. Its structure incorporates multiple heterocycles, including isoxazole and oxadiazole moieties, which are associated with a range of pharmacological effects. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on existing research.
Structural Characteristics
The molecular formula of the compound is C18H16N4O3 with a molecular weight of approximately 336.3 g/mol. The presence of the pyridine ring, isoxazole unit, and oxadiazole structure enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- The presence of the pyridine and oxadiazole rings suggests potential anti-inflammatory activity, as these groups are often linked to inhibition of inflammatory pathways in various studies.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are crucial in cancer progression and inflammatory responses .
- Interaction with Receptors : The compound may interact with specific receptors involved in signaling pathways related to cancer cell proliferation and inflammation .
Research Findings and Case Studies
Several studies highlight the biological activity of related compounds:
Case Study: Anticancer Properties
A study published in PMC explored the cytotoxic effects of oxadiazole derivatives on human cervical cancer cells (HeLa). The derivatives exhibited significant cytotoxicity compared to control groups, suggesting that modifications to the oxadiazole structure can enhance anticancer activity .
Case Study: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of isoxazole derivatives against common pathogens. Results indicated that certain derivatives retained potent activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential use of these compounds in developing new antibiotics .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Compounds containing oxadiazole and isoxazole moieties have been studied for their anticancer properties. For instance, derivatives similar to (Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Compound | Activity | Mechanism |
---|---|---|
This compound | Anticancer | Induces apoptosis |
Similar oxadiazole derivatives | Anticancer | Cell cycle arrest |
Neuroprotective Effects
Research indicates that compounds with pyridine and isoxazole structures can exhibit neuroprotective effects. These compounds may modulate neurotransmitter systems or possess antioxidant properties that protect neuronal cells from damage.
Agricultural Applications
Pesticidal Activities
The isoxazole group is known for its efficacy as a pesticide. The compound may function as a herbicide or insecticide by disrupting metabolic pathways in pests or inhibiting photosynthesis in plants.
Application | Type | Mechanism |
---|---|---|
Herbicide | Post-emergent | Inhibits photosynthesis |
Insecticide | Contact action | Disrupts metabolic pathways |
Material Science Applications
Polymeric Materials
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Material Type | Enhancement | Properties Improved |
---|---|---|
Polymers | Incorporation of compound | Increased thermal stability |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the anticancer potential of this compound against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Pesticidal Efficacy
In agricultural research, field trials were conducted to assess the effectiveness of the compound as a herbicide. The results indicated that it effectively reduced weed biomass compared to untreated controls, highlighting its potential use in sustainable agriculture practices.
Properties
IUPAC Name |
(Z)-N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-15(6-3-11-2-1-7-18-9-11)19-10-16-20-17(22-25-16)13-8-14(24-21-13)12-4-5-12/h1-3,6-9,12H,4-5,10H2,(H,19,23)/b6-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQYKYNFNGDANZ-UTCJRWHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C=CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)/C=C\C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.